1-Benzyl-2,4,6-trimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,4,6-trimethylpiperidin-3-amine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing nitrogen, and they are widely used in the synthesis of pharmaceuticals and other organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,4,6-trimethylpiperidin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,4,6-trimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,4,6-trimethylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-Benzyl-2,4,6-trimethylpiperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4,6-trimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Known for its anti-acetylcholinesterase activity.
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine: A potent anti-acetylcholinesterase inhibitor
Uniqueness
1-Benzyl-2,4,6-trimethylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of benzyl and trimethyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-2,4,6-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-11-9-12(2)17(13(3)15(11)16)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3 |
InChI Key |
VLNSZQNRDVTFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C(C1N)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.